![molecular formula C17H23N3OS B2596343 2,2-ジメチル-1-(4-(4-メチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)プロパン-1-オン CAS No. 897475-91-1](/img/structure/B2596343.png)

2,2-ジメチル-1-(4-(4-メチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)プロパン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

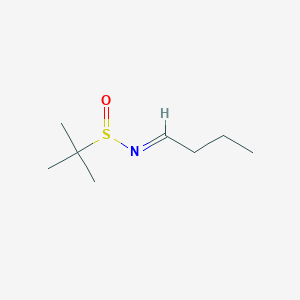

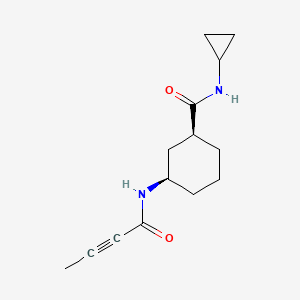

The synthesis of benzothiazole derivatives, which include “2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

- 研究者らは、関連化合物の細胞毒性効果を調査してきました。 例えば、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドの一連の化合物は、前立腺癌細胞に対して強力な効果を示しました .

- この化合物のいくつかの誘導体は、COX-1阻害活性について評価されました。 インドメタシンやジクロフェナクなどの標準的な薬物に比べて、これらの化合物はより弱い阻害を示しましたが、さらなる調査によって潜在的な用途が明らかになる可能性があります .

- 設計された誘導体は、細胞毒性が低下していることが特徴です。 特に、ベンゾキサゾールアナログ(A2)は、有望な抗増殖活性を示しました .

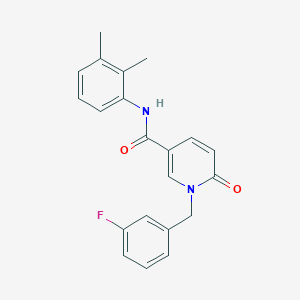

- ベンゾ[d]チアゾール/キノリン-2-チオール化合物のライブラリーが合成され、クオラムセンシング阻害について評価されました。 これらの化合物は、細菌のコミュニケーション機構を抑制するための新しい道筋を示しています .

- チアゾールは、次のようないくつかの生物活性分子に見られます。

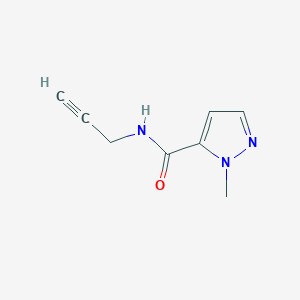

- 化合物56は、エチル誘導体であり、最大電気ショック誘発発作に対して有意な活性(20%)を示しました。 この化合物は、ベンゾ[d][1,2,3]トリアゾール部分を有しており、多目的生物活性分子としての可能性を示しています .

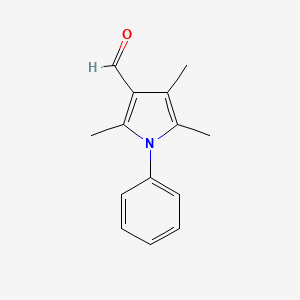

抗腫瘍および細胞毒性

!Compound

COX-1阻害

抗増殖活性

クオラムセンシング阻害

生物活性化合物

多目的生物活性

要約すると、2,2-ジメチル-1-(4-(4-メチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)プロパン-1-オンは、癌研究から抗菌および抗増殖研究に至るまで、さまざまな分野で有望です。研究者らは、その用途の探求を続けており、そのユニークな構造的特徴は、さらなる調査のための興味深い化合物となっています。 🌟

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化学分析

Biochemical Properties

2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules . This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with bacterial cell membranes, creating pores and exhibiting antibacterial activity .

Cellular Effects

2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with COX enzymes leads to a reduction in the production of prostaglandins, which are mediators of inflammation . This results in anti-inflammatory effects on cells. Furthermore, the compound’s ability to create pores in bacterial cell membranes disrupts cellular integrity and function, leading to antibacterial effects .

Molecular Mechanism

The molecular mechanism of 2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves several key interactions at the molecular level. The compound binds to COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, its interaction with bacterial cell membranes involves the formation of pores, which compromise membrane integrity and lead to cell death . The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its biochemical activity over extended periods . Degradation can occur under specific conditions, leading to a reduction in its efficacy. Long-term studies have indicated that the compound’s anti-inflammatory and antibacterial effects persist over time, although the extent of these effects may vary .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antibacterial effects without causing adverse effects . At higher doses, toxic effects have been observed, including damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This influences its localization and accumulation within specific cellular compartments. Studies have shown that the compound can accumulate in target tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its biochemical effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches its intended sites of action. This subcellular targeting enhances the compound’s efficacy and reduces off-target effects .

特性

IUPAC Name |

2,2-dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-12-6-5-7-13-14(12)18-16(22-13)20-10-8-19(9-11-20)15(21)17(2,3)4/h5-7H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKDPZUIWLRCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-((2-Ethoxy-5-isopropylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2596262.png)

![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)